molecular formula C14H13NO3S B6389276 2-Methoxy-5-(2-methylthiophenyl)nicotinic acid CAS No. 1261922-12-6

2-Methoxy-5-(2-methylthiophenyl)nicotinic acid

Cat. No.: B6389276
CAS No.: 1261922-12-6
M. Wt: 275.32 g/mol
InChI Key: DWFJZZRYZBFWJK-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-methylthiophenyl)nicotinic acid is a heterocyclic aromatic compound that features a nicotinic acid core substituted with a methoxy group at the 2-position and a 2-methylthiophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(2-methylthiophenyl)nicotinic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-methoxy-5-bromonicotinic acid.

    Suzuki-Miyaura Coupling: The 2-methoxy-5-bromonicotinic acid undergoes a Suzuki-Miyaura coupling reaction with 2-methylthiophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methoxy-5-(2-methylthiophenyl)nicotinic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-methylthiophenyl)nicotinic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and thiophene groups can enhance binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • 2-Methoxy-5-methylnicotinic acid
  • 2-Methoxy-5-(methylthio)nicotinic acid
  • 2-Methoxy-5-nitronicotinic acid

Comparison: 2-Methoxy-5-(2-methylthiophenyl)nicotinic acid is unique due to the presence of the 2-methylthiophenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity, biological activity, and physical properties compared to its analogs. For instance, the thiophene ring can enhance π-π stacking interactions, potentially improving the compound’s efficacy in biological systems or its performance in material applications.

Properties

IUPAC Name

2-methoxy-5-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-18-13-11(14(16)17)7-9(8-15-13)10-5-3-4-6-12(10)19-2/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFJZZRYZBFWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CC=C2SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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